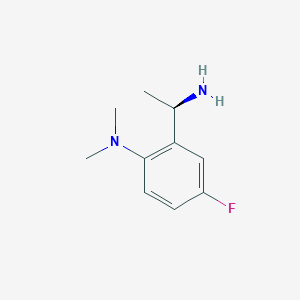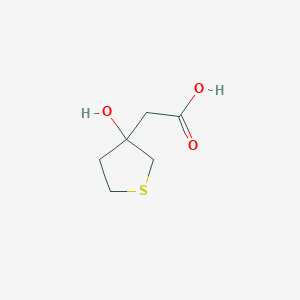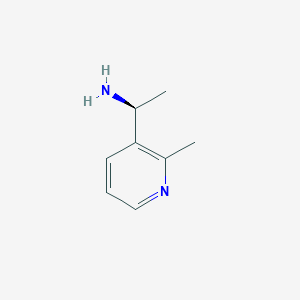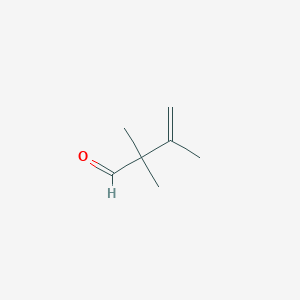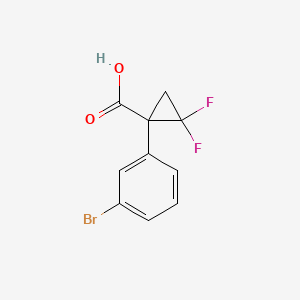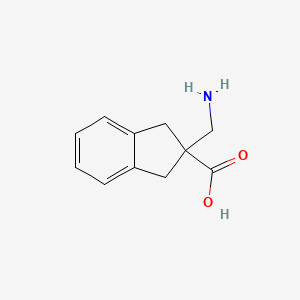
2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that features both an amino group and a carboxylic acid group attached to an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of indene with formaldehyde and ammonia, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of nitriles, which are reduced to primary amines and then further functionalized to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. For example, the use of palladium-catalyzed reactions can facilitate the formation of the desired product with high selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
- 2-(aminomethyl)benzoic acid
- 2-(aminomethyl)cyclohexane carboxylic acid
- 2-(aminomethyl)phenylacetic acid
Comparison: Compared to these similar compounds, 2-(aminomethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its indene backbone, which provides distinct steric and electronic properties. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-7,12H2,(H,13,14) |
Clave InChI |
YBECVMKYYRWNKD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CC1(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


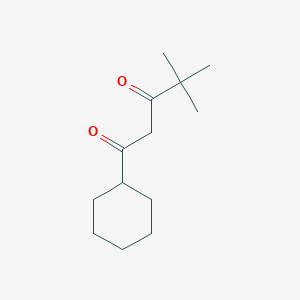
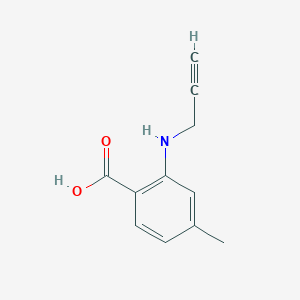
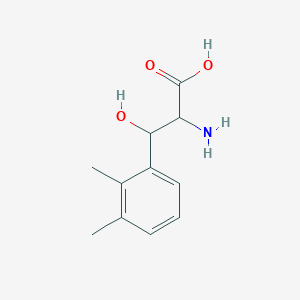
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
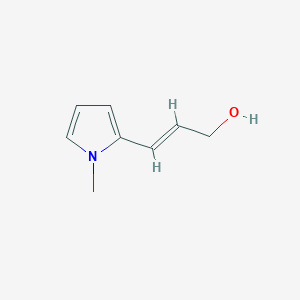
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)
